In-Depth Technical Guide: 1-Methyl-7-nitroindoline (CAS 221313-72-0) – Properties, Synthesis, and Applications in Medicinal Chemistry
In-Depth Technical Guide: 1-Methyl-7-nitroindoline (CAS 221313-72-0) – Properties, Synthesis, and Applications in Medicinal Chemistry
Executive Summary
1-Methyl-7-nitroindoline (CAS 221313-72-0) is a highly specialized, rigid bicyclic building block utilized extensively in advanced organic synthesis and medicinal chemistry. Characterized by its fully saturated C2-C3 bond and the strong electron-withdrawing nitro group at the 7-position, this compound serves as a critical intermediate. It is predominantly employed in the synthesis of bioactive sulfonamides, which have demonstrated potent efficacy as anti-helminthic agents and enzyme inhibitors ()[1]. Furthermore, its unique electronic properties make it a valuable reagent for biochemical probes, including RNA structure analysis via SHAPE (Selective 2'-Hydroxyl Acylation analyzed by Primer Extension) techniques ()[2].
This whitepaper provides a comprehensive analysis of its physicochemical properties, details a self-validating synthetic protocol, and maps its downstream functionalization pathways.
Physicochemical Profiling
Understanding the fundamental properties of 1-methyl-7-nitroindoline is essential for predicting its behavior in complex synthetic matrices. The saturation of the pyrrole ring (indoline vs. indole) significantly alters the basicity of the nitrogen atom and the overall molecular geometry.
Table 1: Chemical Identity & Structural Parameters
| Parameter | Value |
| IUPAC Name | 1-Methyl-7-nitroindoline |
| CAS Registry Number | 221313-72-0 |
| Molecular Formula | C9H10N2O2 |
| Molecular Weight | 178.19 g/mol |
| SMILES String | O=CC2)[O-] |
| Structural Classification | Bicyclic Nitroaromatic / Indoline Derivative |
Data sourced from authoritative chemical databases ()[3].
Table 2: Physical & Reactivity Properties
| Property | Characteristic / Implication |
| Appearance | Typically presents as a solid powder. |
| Electrophilic Susceptibility | The nitro group deactivates the aromatic ring, making further electrophilic aromatic substitution challenging but highly regioselective ()[2]. |
| Redox Potential | The nitro group is highly susceptible to catalytic hydrogenation, readily yielding the corresponding amine intermediate[2]. |
Mechanistic Synthesis & Experimental Protocol
The de novo synthesis of 1-methyl-7-nitroindoline is classically achieved via the regioselective reduction of the C2-C3 double bond of its aromatic precursor, 1-methyl-7-nitro-1H-indole. Direct nitration of 1-methylindoline is often avoided due to the high electron density of the indole nucleus, which typically leads to unwanted positional isomers (e.g., 1-methyl-3-nitro-1H-indole) ()[4].
Protocol: Regioselective Reduction via Sodium Cyanoborohydride
Objective: To selectively reduce the C2-C3 double bond of the indole ring without reducing the sensitive nitro group at the 7-position ()[1].
Reagents:
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1-Methyl-7-nitro-1H-indole (5.0 g, 28.38 mmol)
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Sodium cyanoborohydride (NaBH₃CN) (7.13 g, 113.53 mmol)
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Glacial acetic acid (50 mL)
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Sodium hydroxide (2M aqueous)
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Dichloromethane (DCM)
Step-by-Step Methodology & Causality Analysis
Step 1: Substrate Activation
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Action: Dissolve 1-methyl-7-nitro-1H-indole (5.0 g) in glacial acetic acid (50 mL) at 25°C.
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Causality: Acetic acid acts as both the solvent and the proton source. It selectively protonates the C3 carbon of the indole ring, breaking aromaticity and generating a highly electrophilic indoleninium (iminium) intermediate that is primed for hydride attack.
Step 2: Hydride Addition
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Action: Add sodium cyanoborohydride (7.13 g, ~4.0 equiv) in small portions to the stirring solution.
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Causality: NaBH₃CN is specifically chosen because the electron-withdrawing cyano group stabilizes the boron-hydrogen bonds, making the reagent stable in acidic media (down to pH ~3). Standard sodium borohydride (NaBH₄) would rapidly decompose in acetic acid, violently evolving hydrogen gas. Portion-wise addition controls the mild exotherm and ensures a steady concentration of the active hydride species.
Step 3: Thermal Reduction & In-Process Control
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Action: Elevate the reaction temperature to 70°C and stir continuously for 48 hours.
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Causality: The strongly electron-withdrawing nitro group at the 7-position significantly deactivates the indole system. Elevated thermal energy and extended reaction times are required to drive the reduction of the sterically and electronically hindered C2-C3 bond to completion.
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Self-Validation Check: Monitor the reaction via LC-MS or TLC. The reaction is deemed complete when the strongly UV-active spot corresponding to the fully conjugated starting material disappears. This confirms the loss of aromaticity in the pyrrole ring and validates the reduction.
Step 4: Quenching & Phase Partitioning
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Action: Concentrate the mixture under reduced pressure to remove excess acetic acid. Dilute the resulting residue with distilled water. Slowly add 2M sodium hydroxide until the aqueous phase reaches exactly pH 8.
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Causality & Self-Validation Check: The newly formed indoline product is a weak base. Adjusting the pH to 8 neutralizes the residual acetic acid and deprotonates the indoline nitrogen. Critical Validation: If the solution remains acidic (pH < 7), the product will exist as a water-soluble acetate salt, leading to catastrophic yield loss during extraction. Achieving a stable pH of 8 ensures the product is completely in its free-base form, allowing it to partition efficiently into the organic phase.
Step 5: Extraction & Isolation
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Action: Extract the aqueous phase with DCM (3x). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-methyl-7-nitroindoline (approx. 7.07 g)[1].
Downstream Functionalization & Medicinal Applications
The primary utility of 1-methyl-7-nitroindoline lies in its downstream functionalization. The nitro group acts as a masked amine. Upon catalytic reduction (e.g., using H₂ gas over a Palladium-on-Carbon catalyst), it yields 1-methylindolin-7-amine ()[2].
This nucleophilic amine is subsequently reacted with various sulfonyl chlorides to generate highly specific sulfonamide derivatives. These derivatives are currently being investigated and patented for their potent biological activity, particularly in the treatment of helminth infections and as selective FBPase inhibitors for metabolic disorders ()[1].
Synthetic workflow from 1-methyl-7-nitro-1H-indole to bioactive sulfonamide derivatives.
Storage and Handling Protocols
As a nitroaromatic compound, 1-methyl-7-nitroindoline requires strict handling protocols to maintain its chemical integrity and ensure laboratory safety:
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Storage Conditions: Store in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) to prevent slow oxidation of the indoline ring back to the indole. Maintain at room temperature (or 2-8°C for long-term storage) in a dry, well-ventilated area.
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Light Sensitivity: Nitroindolines can exhibit photochemical reactivity (often utilized in light-triggered caging applications)[2]. Therefore, storage in amber glass or opaque containers is mandatory to prevent UV-induced degradation.
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Toxicity: Handle with standard PPE (nitrile gloves, safety goggles, lab coat) inside a fume hood. Nitroaromatics are generally considered potential skin sensitizers and mutagens.
References
- Title: JP2024506322A - Sulfonamides and their use for the treatment of helminth infections and diseases Source: Google Patents URL
